

# Physical and chemical properties of 2-Hydroxy-1,3,4-trimethoxyanthraquinone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	2-Hydroxy-1,3,4-trimethoxyanthraquinone
Cat. No.:	B12393948

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## An In-depth Technical Guide to 2-Hydroxy-1,3,4-trimethoxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Hydroxy-1,3,4-trimethoxyanthraquinone**, an anthraquinone found in the plant *Cinchona ledgeriana*. Due to the limited availability of specific experimental data for this compound, this guide synthesizes known information and supplements it with data from closely related analogues and general principles of anthraquinone chemistry. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

## Introduction

**2-Hydroxy-1,3,4-trimethoxyanthraquinone** is a polysubstituted anthraquinone, a class of aromatic compounds known for their diverse biological activities. Its natural occurrence in *Cinchona ledgeriana*, a plant renowned for its production of quinine and other alkaloids, suggests potential pharmacological significance. This document outlines the known physicochemical properties, provides theoretical and comparative spectral data, and discusses

potential experimental protocols for its isolation and synthesis. Furthermore, it explores the biological activities of related anthraquinones to infer the potential therapeutic applications of the title compound.

## Physicochemical Properties

Quantitative experimental data for **2-Hydroxy-1,3,4-trimethoxyanthraquinone** is scarce in publicly available literature. The following table summarizes its known properties and provides estimates for others based on the properties of structurally similar anthraquinones.

Property	Value	Source/Basis
Molecular Formula	C <sub>17</sub> H <sub>14</sub> O <sub>6</sub>	[1]
Molecular Weight	314.29 g/mol	[1]
CAS Number	94099-63-5	[1]
Appearance	Yellow to orange solid (presumed)	Based on related anthraquinones
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Likely soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in water.	Based on general solubility of polysubstituted anthraquinones[2]

## Spectral Data (Theoretical and Comparative)

No specific experimental spectra for **2-Hydroxy-1,3,4-trimethoxyanthraquinone** have been found in the reviewed literature. The following sections provide expected spectral characteristics based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the unsubstituted ring and the methoxy and hydroxyl protons. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents on the anthraquinone core.

- Aromatic Protons (4H): Multiplets in the range of  $\delta$  7.5-8.5 ppm.
- Methoxy Protons (9H): Three distinct singlets are expected in the range of  $\delta$  3.8-4.2 ppm.
- Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be dependent on solvent and concentration, typically in the range of  $\delta$  5-12 ppm.

## **<sup>13</sup>C NMR Spectroscopy**

The <sup>13</sup>C NMR spectrum will display signals for the 17 carbon atoms in the molecule. The carbonyl carbons are expected to be the most downfield.

- Carbonyl Carbons (C=O):  $\delta$  180-190 ppm.
- Aromatic and Quinone Carbons:  $\delta$  110-160 ppm.
- Methoxy Carbons (-OCH<sub>3</sub>):  $\delta$  55-65 ppm.

## **FT-IR Spectroscopy**

The infrared spectrum will show characteristic absorption bands for the functional groups present.

- O-H Stretching: A broad band in the region of 3200-3600 cm<sup>-1</sup>.
- C-H Stretching (aromatic): Peaks above 3000 cm<sup>-1</sup>.
- C-H Stretching (aliphatic, from methoxy groups): Peaks just below 3000 cm<sup>-1</sup>.
- C=O Stretching (quinone): Strong absorption bands in the region of 1630-1680 cm<sup>-1</sup>.
- C=C Stretching (aromatic): Bands in the region of 1450-1600 cm<sup>-1</sup>.
- C-O Stretching (ethers and phenol): Strong bands in the region of 1000-1300 cm<sup>-1</sup>.

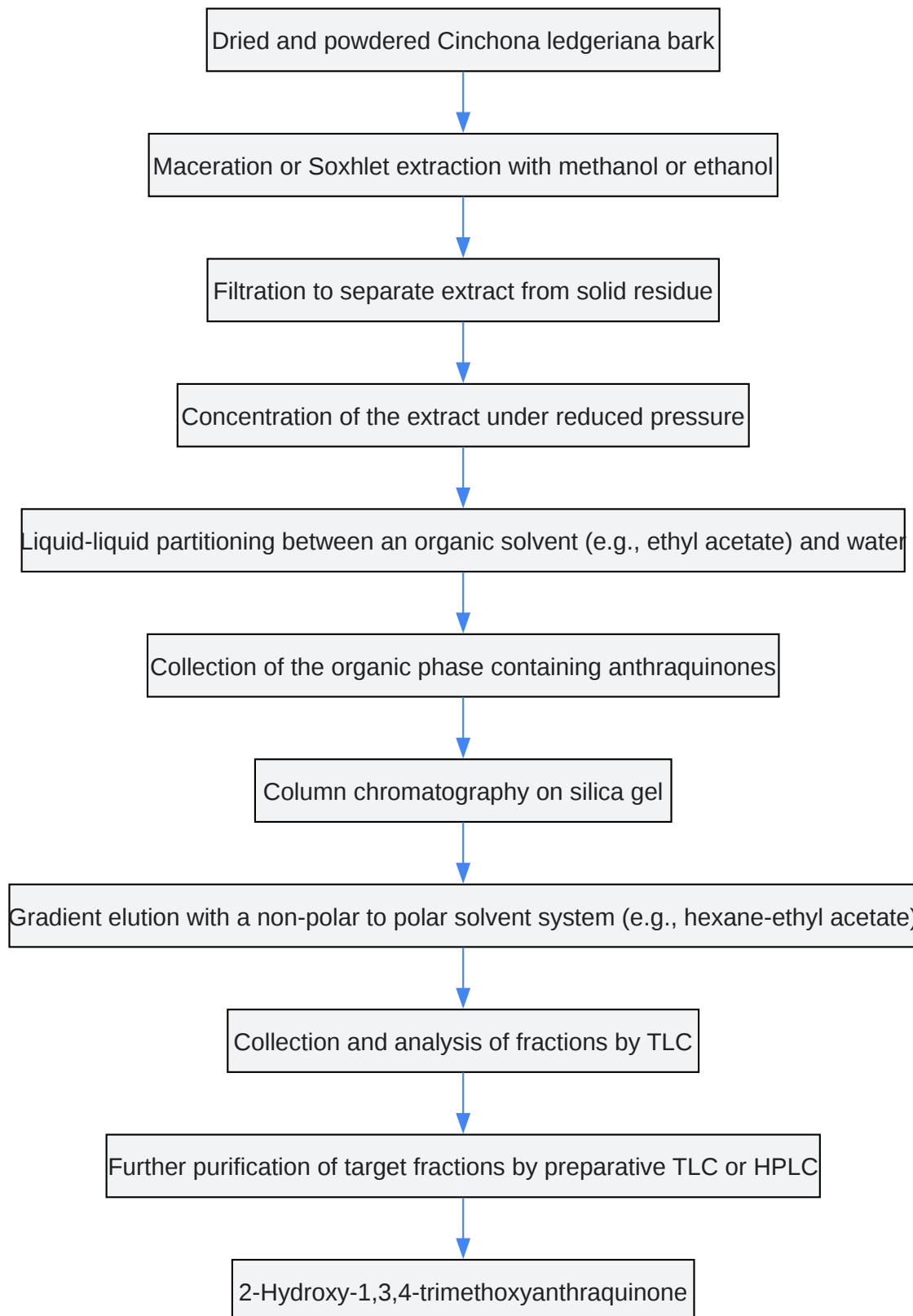
## Mass Spectrometry

The mass spectrum should show a molecular ion peak  $[M]^+$  at  $m/z$  314. The fragmentation pattern would likely involve the loss of methyl groups ( $\bullet\text{CH}_3$ ,  $m/z$  15) and carbon monoxide (CO,  $m/z$  28) from the quinone system.

## Experimental Protocols

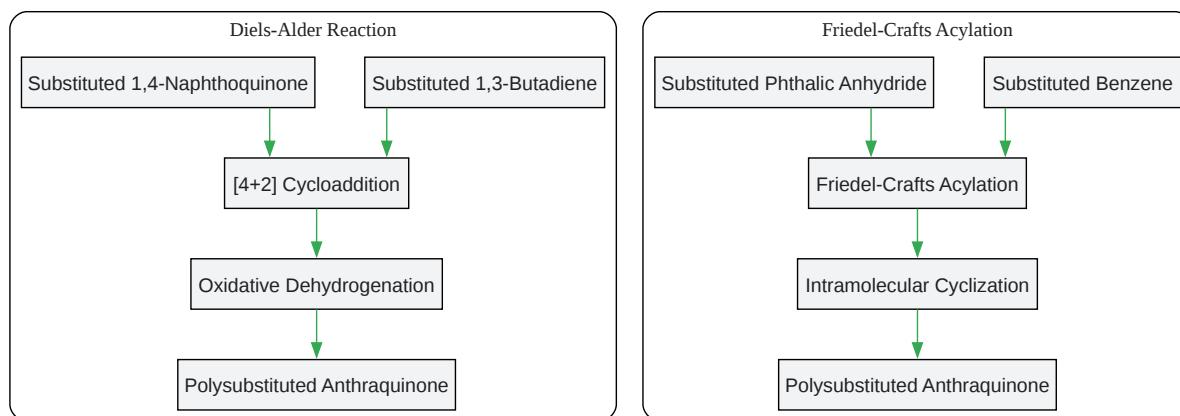
### Isolation from *Cinchona ledgeriana*

While a specific protocol for **2-Hydroxy-1,3,4-trimethoxyanthraquinone** is not available, a general procedure for the isolation of anthraquinones from *Cinchona* species can be adapted[3][4].

[Click to download full resolution via product page](#)**Fig. 1:** General workflow for the isolation of anthraquinones.

## General Synthesis of Polysubstituted Anthraquinones

The synthesis of polysubstituted anthraquinones can be achieved through several methods, with the Diels-Alder and Friedel-Crafts reactions being the most common[5][6][7].



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**Fig. 2:** Common synthetic routes to polysubstituted anthraquinones.

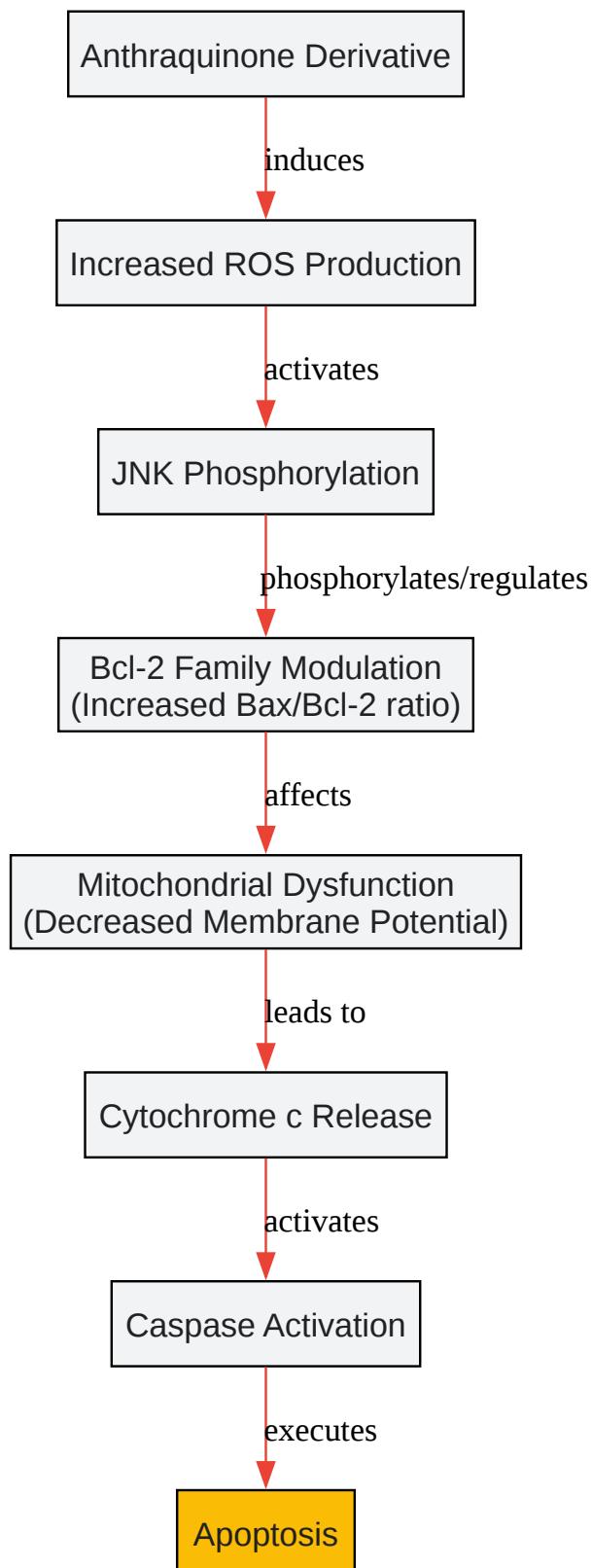
## Biological Activity and Signaling Pathways

Specific biological activities for **2-Hydroxy-1,3,4-trimethoxyanthraquinone** have not been reported. However, the broader class of anthraquinones, including those isolated from *Cinchona* species, are known to exhibit a range of biological effects, including cytotoxic and enzyme inhibitory activities[8][9].

## Cytotoxic Activity

Many anthraquinone derivatives have demonstrated cytotoxicity against various cancer cell lines[8]. The proposed mechanisms often involve the generation of reactive oxygen species

(ROS), intercalation into DNA, and inhibition of topoisomerase II. A potential signaling pathway that could be investigated for **2-Hydroxy-1,3,4-trimethoxyanthraquinone** is the ROS/JNK pathway, which has been implicated in the pro-apoptotic effects of other novel anthraquinones in colon cancer cells[10].

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of the alkaloids and anthraquinones in Cinchona ledgeriana callus cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 5. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publishers Panel [herbapolonica.pl]
- 10. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
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